molecular formula C8H14N2O B1433257 (R)-Octahydro-pyrido[1,2-a]pyrazin-4-one CAS No. 1187929-90-3

(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

Cat. No.: B1433257
CAS No.: 1187929-90-3
M. Wt: 154.21 g/mol
InChI Key: DPTQSVONRGAROK-SSDOTTSWSA-N
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Description

®-Octahydro-pyrido[1,2-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-Octahydro-pyrido[1,2-a]pyrazin-4-one typically involves a multi-step synthetic route. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for ®-Octahydro-pyrido[1,2-a]pyrazin-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

®-Octahydro-pyrido[1,2-a]pyrazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free oxidation agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of ®-Octahydro-pyrido[1,2-a]pyrazin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Octahydro-pyrido[1,2-a]pyrazin-4-one is unique due to its specific stereochemistry and the presence of both pyrrole and pyrazine rings.

Properties

IUPAC Name

(9aR)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQSVONRGAROK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2[C@H](C1)CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Reactant of Route 2
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Reactant of Route 3
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Reactant of Route 4
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Reactant of Route 5
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one
Reactant of Route 6
Reactant of Route 6
(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one

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